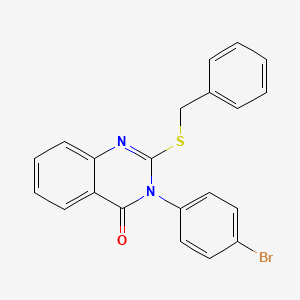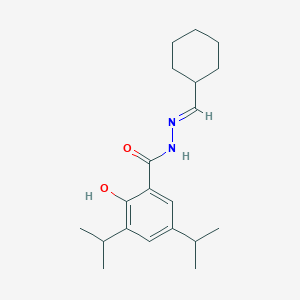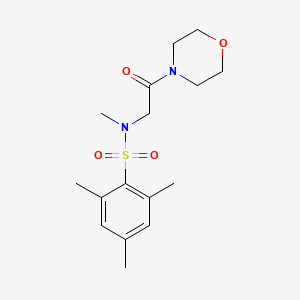![molecular formula C11H17ClN2O2S B4749694 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, also known as Chloroquine, is a medication used to prevent and treat malaria. It was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories in Germany. Chloroquine is a member of the 4-aminoquinoline family of compounds, which also includes hydroxychloroquine, amodiaquine, and primaquine. Chloroquine is a weak base that accumulates in acidic compartments such as lysosomes and disrupts their function, leading to the death of the malaria parasite.
Wirkmechanismus
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide accumulates in lysosomes and disrupts their function by increasing their pH. This leads to the inhibition of lysosomal enzymes and the accumulation of undigested material within the lysosome. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles. The disruption of lysosomal function and autophagy ultimately leads to the death of the malaria parasite.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been shown to inhibit the activation of toll-like receptors (TLRs), which are important in the innate immune response. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have antiviral effects against a variety of viruses, including HIV, SARS-CoV, and Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has a long history of use in the laboratory and has been extensively studied. However, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide also has several limitations. It is a weak base that accumulates in acidic compartments, which may limit its use in experiments that involve acidic organelles. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide. One area of interest is the development of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide in the treatment of autoimmune diseases and cancer is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been used extensively in the laboratory as a tool to study lysosomal function and autophagy. It has been shown to inhibit autophagy by disrupting lysosomal acidification and impairing the fusion of autophagosomes with lysosomes. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been used to study the role of lysosomes in cancer cell survival and drug resistance. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMWJKNZFPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)

![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)


![ethyl 4-benzyl-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4749682.png)
![1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4749697.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4749699.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)